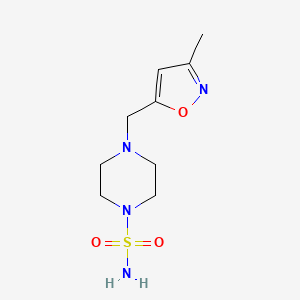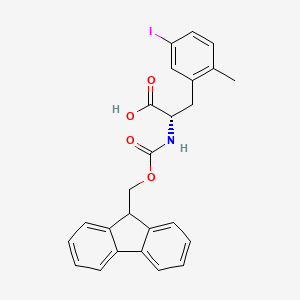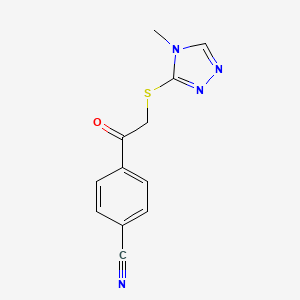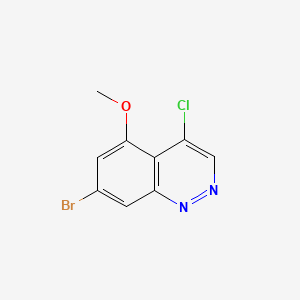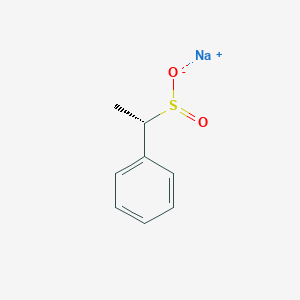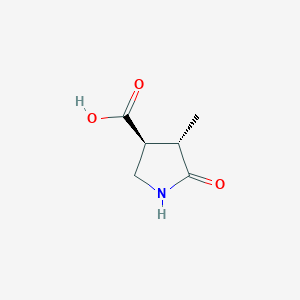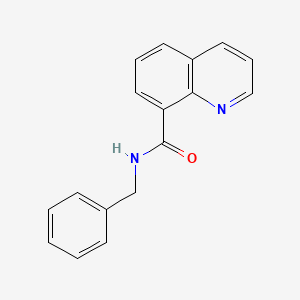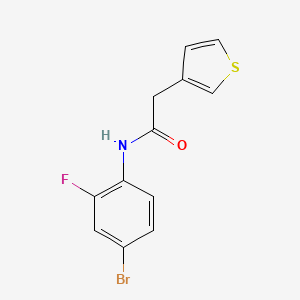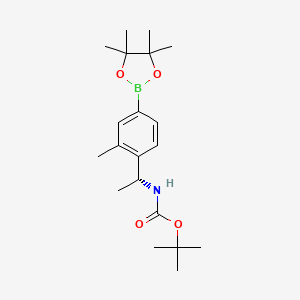
(R)-tert-Butyl (1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a complex organic compound that features a tert-butyl carbamate group and a boronic ester moiety. This compound is often used in organic synthesis, particularly in the field of medicinal chemistry, due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The boronic ester moiety is introduced via a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: H2/Pd, NaBH4
Substitution: LDA, Grignard reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its boronic ester moiety makes it particularly useful in Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of potential pharmaceutical agents. Its ability to form stable complexes with various biomolecules makes it a valuable tool in drug discovery and development .
Industry
Industrially, the compound is used in the production of advanced materials and polymers. Its unique reactivity allows for the creation of materials with specific properties, such as increased strength or flexibility .
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate involves the formation of stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, facilitating various chemical transformations . The tert-butyl carbamate group provides stability and protects the amine functionality during these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
- Phenyl carbamate
- Methyl carbamate
Uniqueness
What sets tert-Butyl ®-(1-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate apart from similar compounds is its combination of a boronic ester moiety and a tert-butyl carbamate group. This unique structure allows it to participate in a wide range of chemical reactions, making it highly versatile in both research and industrial applications .
Eigenschaften
Molekularformel |
C20H32BNO4 |
|---|---|
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-1-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
InChI |
InChI=1S/C20H32BNO4/c1-13-12-15(21-25-19(6,7)20(8,9)26-21)10-11-16(13)14(2)22-17(23)24-18(3,4)5/h10-12,14H,1-9H3,(H,22,23)/t14-/m1/s1 |
InChI-Schlüssel |
ZEVBNULIYVIEAZ-CQSZACIVSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[C@@H](C)NC(=O)OC(C)(C)C)C |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(C)NC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
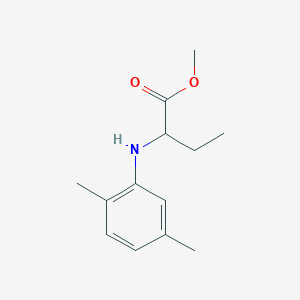

![1-Phenyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B14907637.png)
